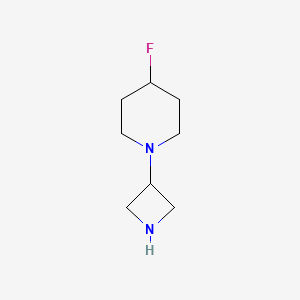

1-(Azetidin-3-yl)-4-fluoropiperidine

Descripción general

Descripción

1-(Azetidin-3-yl)-4-fluoropiperidine is a heterocyclic compound that features both azetidine and piperidine rings. The presence of a fluorine atom on the piperidine ring adds unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and improves the overall yield and efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(Azetidin-3-yl)-4-fluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(Azetidin-3-yl)-4-fluoropiperidine has been studied for its significant biological activity, particularly in modulating neurotransmitter systems. Its interactions with serotonin and dopamine receptors are crucial for understanding its potential therapeutic effects.

Potential Therapeutic Applications

- Neuroscience : Preliminary studies suggest that this compound may be beneficial in treating anxiety and depression due to its effects on mood regulation. It has shown the ability to modulate receptor activity, which can alter neurotransmitter release and uptake.

- Drug Development : The compound's structural uniqueness positions it as a candidate for the development of new drugs targeting neurological disorders. Its interactions with neurotransmitter systems make it a promising subject for further research in pharmacology .

Synthetic Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

- Horner-Wadsworth–Emmons Reaction : This method involves the synthesis of new heterocyclic amino acid derivatives containing azetidine rings, which can then be modified to yield the target compound.

- Aza-Michael Addition : Following the initial synthesis, aza-Michael addition reactions with NH-heterocycles are employed to create functionalized derivatives.

Case Studies and Research Findings

Research on this compound has yielded promising results in various studies:

- Neurotransmitter Modulation : In vitro studies indicate that this compound can effectively modulate receptor activity associated with serotonin and dopamine pathways. Such modulation is essential for developing treatments aimed at mood disorders.

- Pharmacological Research : Ongoing investigations into the pharmacodynamics of this compound have shown potential in enhancing the efficacy of existing treatments for anxiety and depression. Further studies are required to establish definitive therapeutic protocols .

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting pathways related to neurotransmission and enzyme inhibition . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with GABA receptors and other neurotransmitter systems.

Comparación Con Compuestos Similares

Similar Compounds

1-(Azetidin-3-yl)piperidine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

4-Fluoropiperidine:

Azetidine: A simpler structure without the piperidine ring, used in different contexts in medicinal chemistry.

Uniqueness

1-(Azetidin-3-yl)-4-fluoropiperidine is unique due to the combination of the azetidine and piperidine rings with a fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

1-(Azetidin-3-yl)-4-fluoropiperidine is a chemical compound characterized by its unique structural features, comprising a piperidine ring and an azetidine moiety. Its molecular formula is C8H15FN2, with a molecular weight of approximately 158.22 g/mol. The presence of fluorine in the piperidine structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry, particularly in the field of neuroscience.

This compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems involving dopamine and serotonin. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to its effects on mood regulation. The compound interacts with various neurotransmitter receptors, which are crucial for understanding its mechanism of action and potential therapeutic effects.

Interaction Studies

In vitro studies have shown that this compound can modulate receptor activity, potentially leading to alterations in neurotransmitter release and uptake. The interactions with serotonin and dopamine receptors indicate its role in influencing mood-related pathways.

Comparative Analysis

The structural uniqueness of this compound distinguishes it from other similar compounds. Below is a comparison table highlighting its structural features against related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Azetidin-3-yl)-3-fluoropiperidine | Similar piperidine structure | Different position of fluorine affecting activity |

| 1-(Azetidin-3-yl)-4,4-difluoropiperidine | Contains two fluorine atoms | Potentially enhanced lipophilicity and bioavailability |

| 1-(Pyrrolidin-2-yl)-4-fluoropiperidine | Pyrrolidine instead of azetidine | Different ring size may alter pharmacodynamics |

Neuropharmacological Applications

Recent studies have explored the neuropharmacological properties of this compound. A notable case study involved assessing its efficacy in animal models for anxiety and depression. The compound demonstrated a significant reduction in anxiety-like behaviors, correlating with increased serotonin receptor activity.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. Characterization techniques such as NMR spectroscopy and HRMS have been employed to confirm the structures of synthesized compounds.

Pharmacological Studies

Recent pharmacological studies indicated that this compound could serve as a potential candidate for developing new antidepressants due to its ability to modulate neurotransmitter systems effectively. The compound's interaction with both serotonin and dopamine receptors suggests a dual-action mechanism that could enhance its therapeutic profile.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound, particularly through clinical trials that assess its safety and efficacy in humans. Investigations into its metabolic pathways and long-term effects will also be crucial for developing this compound into a viable therapeutic agent.

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXLDDRNDNFPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293226 | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194427-25-3 | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194427-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.